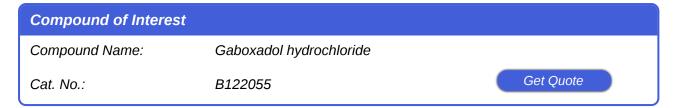


Gaboxadol Hydrochloride: A Technical Guide for Researchers

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CAS Number: 85118-33-8

This technical guide provides an in-depth overview of the chemical properties, pharmacological actions, and experimental protocols related to **Gaboxadol hydrochloride**. It is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical and Physical Properties

Gaboxadol hydrochloride, also known as 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol hydrochloride or THIP hydrochloride, is a synthetic analogue of muscimol.[1] It is a white to off-white solid.[2] Below is a summary of its key chemical and physical properties.



Property	Value	References	
CAS Number	85118-33-8	[1][2][3][4]	
Molecular Formula	C ₆ H ₉ CIN ₂ O ₂	[1][3]	
Molecular Weight	176.60 g/mol	[1][3]	
pKa (acidic)	~4.3 - 5.12		
pKa (basic)	~8.3 - 8.85	_	
Melting Point	236 °C	[2]	
Solubility	Water: Soluble to 100 mMDMSO: ~20-75 mg/mLEthanol: Soluble (0.91 [1][2][4] mg/mL)PBS (pH 7.2): ~10 mg/mL		

Pharmacological Profile

Gaboxadol is a potent and selective agonist at extrasynaptic δ -subunit-containing γ -aminobutyric acid type A (GABA-A) receptors.[5][6] Unlike benzodiazepines, which are positive allosteric modulators of GABA-A receptors, Gaboxadol directly binds to the GABA recognition site.[5] It also acts as an antagonist at GABA-C receptors.[4][6]

Quantitative Pharmacological Data

The following table summarizes the potency of Gaboxadol at various GABA-A receptor subtypes.



Receptor Subtype	Agonist/Antagonist Activity	EC50 / IC50 (μM)	References	
α1β2γ2	Partial Agonist	143	[4][6]	
α5-containing	Full Agonist	28 - 129	[4][6]	
α4β3δ	Super Agonist	6	[4][6]	
ρ1 GABA-C	Antagonist	25	[4]	
α3β1	Agonist	139 ± 19	[3]	
α3β1γ2	Agonist	411 ± 13	[3]	
α3β1ε	Agonist	72 ± 5	[3]	
α3β1θ	Agonist	224 ± 20	[3]	
α3β1θε	Agonist	165 ± 19	[3]	

Pharmacokinetic Properties

The pharmacokinetic profile of Gaboxadol has been studied in various species.

Species	Route	Cmax	Tmax	Bioavaila bility	Half-life	Referenc es
Dog	Oral (2.5 mg/kg)	-	0.46 h	~85%	-	[7]
Rat	Oral	-	-	28%	-	[8]
Human	Oral	-	-	83-96%	1.5-2.0 h	[9]

Signaling Pathways and Experimental Workflows Gaboxadol Signaling Pathway

The binding of Gaboxadol to extrasynaptic GABA-A receptors, particularly those containing the δ subunit, leads to the opening of the chloride ion channel. The resulting influx of chloride ions causes hyperpolarization of the neuronal membrane, leading to a decrease in neuronal



excitability. This tonic inhibition is believed to be the primary mechanism underlying the sedative and hypnotic effects of Gaboxadol.



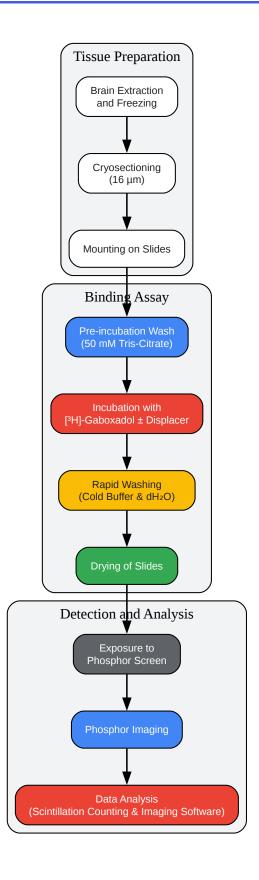
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Caption: Signaling pathway of Gaboxadol at the extrasynaptic GABA-A receptor.

Experimental Workflow: Receptor Binding Assay

The following diagram illustrates a typical workflow for a [3H]-Gaboxadol autoradiographic receptor binding assay.





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Caption: Workflow for a [3H]-Gaboxadol autoradiographic receptor binding assay.



Experimental Protocols [³H]-Gaboxadol Autoradiographic Receptor Binding Assay

This protocol is adapted from a published method for the autoradiographic localization of [3H]-Gaboxadol binding sites.[1]

- 1. Tissue Preparation:
- Rapidly remove animal brains following decapitation and briefly immerse in ice-cold 0.1 M
 PBS (pH 7.4) to remove surface blood.[1]
- Freeze the brain tissue in dry ice and store at -80 °C until sectioning.[1]
- Cut 16 μm thick frozen sections using a cryostat and mount them on glass slides.[1]
- Store the slides at -20 °C for no longer than 48 hours.[1]
- On the day of the experiment, allow the slides to equilibrate to room temperature for approximately 20 minutes before proceeding.[1]
- 2. Binding Assay:
- Wash the slides three times for 5 minutes each in ice-cold 50 mM Tris-Citrate buffer (pH 7.1).
 [1]
- Allow the slides to dry at room temperature for 45-60 minutes.[1]
- Prepare incubation solutions containing a range of [³H]-Gaboxadol concentrations (e.g., 5, 10, 25, 50, 75, 100, 250, and 400 nM) in 50 mM Tris-Citrate buffer.[1]
- For determination of non-specific binding, add a final concentration of 200 μ M GABA to a parallel set of incubation solutions.[1]
- Incubate the slides in the prepared solutions.[1]



- Following incubation, wash the slides twice for 10 seconds each in cold Tris-Citrate buffer,
 followed by a 10-second wash in cold deionized water.[1]
- Allow the slides to dry completely for 2-4 hours or overnight.[1]
- 3. Detection and Analysis:
- Expose the dried slides to a phosphor imaging screen for approximately 48 hours.
- Scan the exposed screens using a phosphor imager to visualize the binding distribution.[1]
- For quantitative analysis, scrape the tissue sections from the slides and measure the radioactivity using a scintillation counter.[1]
- Analyze the data using appropriate software to determine binding parameters such as Kd and Bmax.[1]

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for recording GABA-A receptor-mediated currents in response to Gaboxadol application in cultured neurons or brain slices.

- 1. Cell/Slice Preparation:
- Prepare either cultured neurons plated on coverslips or acute brain slices from the brain region of interest (e.g., thalamus, dentate gyrus).[10]
- Place the coverslip or slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) at a rate of 1.5-2 mL/min.[2]
- 2. Recording Setup:
- Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 M Ω when filled with internal solution.[2]
- The internal solution typically contains (in mM): K-Gluconate, KCl, MgCl₂, EGTA, HEPES, and ATP, adjusted to the appropriate pH and osmolarity.[2]



- The aCSF typically contains (in mM): NaCl, KCl, CaCl₂, MgCl₂, NaH₂PO₄, NaHCO₃, and glucose, bubbled with 95% O₂/5% CO₂.[2]
- 3. Recording Procedure:
- Establish a whole-cell patch-clamp configuration on a target neuron.
- For voltage-clamp recordings of GABA-A receptor currents, hold the cell at a potential of -70 mV to record inward currents (if the chloride equilibrium potential is more positive) or 0 mV to record outward currents (if the chloride equilibrium potential is more negative).[2]
- Bath apply Gaboxadol at various concentrations to the perfusion solution.
- Record the resulting changes in holding current, which represent the activation of GABA-A receptors.
- To isolate GABA-A receptor-mediated currents, blockers of other relevant ion channels (e.g., AMPA, NMDA, and voltage-gated sodium channels) can be added to the aCSF.[2]
- 4. Data Analysis:
- Measure the amplitude of the Gaboxadol-evoked currents.
- Construct concentration-response curves and fit with the Hill equation to determine the EC₅₀
 and Hill coefficient.

Assessment of Sedative-Hypnotic Effects in Rodents

- 1. Rotarod Test:
- Apparatus: A rotating rod apparatus with adjustable speed.[5][9]
- Procedure:
 - Acclimate the animals to the rotarod for 2-3 consecutive days by placing them on the rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).



- On the test day, administer Gaboxadol hydrochloride or vehicle via the desired route (e.g., intraperitoneal).
- At a specified time post-administration, place the animal on the rotating rod.[9]
- The rod is typically set to accelerate from a low to a high speed (e.g., 4 to 40 rpm over 5 minutes).[9]
- Record the latency to fall off the rod.[5][9]
- Data Analysis: A decrease in the latency to fall is indicative of impaired motor coordination and sedative effects.[5][9]
- 2. Pentobarbital-Induced Sleep Time:
- Procedure:
 - Administer Gaboxadol hydrochloride or vehicle to the animals.[11]
 - After a set pre-treatment time (e.g., 30 minutes), administer a hypnotic dose of pentobarbital (e.g., 40-50 mg/kg, i.p.).[11]
 - Record the time from the loss of the righting reflex (the inability of the animal to right itself when placed on its back) to its recovery.[11]
- Data Analysis: An increase in the duration of the loss of the righting reflex indicates a
 potentiation of the hypnotic effect of pentobarbital.[11]

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